6,7-Dichloroquinoline-2-carbonitrile

CAS No.:

Cat. No.: VC15951028

Molecular Formula: C10H4Cl2N2

Molecular Weight: 223.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H4Cl2N2 |

|---|---|

| Molecular Weight | 223.05 g/mol |

| IUPAC Name | 6,7-dichloroquinoline-2-carbonitrile |

| Standard InChI | InChI=1S/C10H4Cl2N2/c11-8-3-6-1-2-7(5-13)14-10(6)4-9(8)12/h1-4H |

| Standard InChI Key | LXOGTVKMUONBHX-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=NC2=CC(=C(C=C21)Cl)Cl)C#N |

Introduction

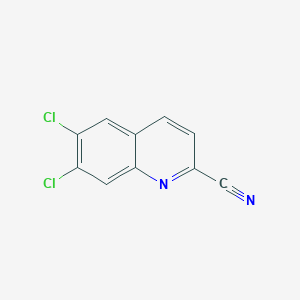

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s systematic IUPAC name is 6,7-dichloroquinoline-2-carbonitrile, reflecting its quinoline backbone with substituents at specific positions (Figure 1). The molecular formula is C₁₀H₄Cl₂N₂, yielding a molecular weight of 223.06 g/mol. Key structural features include:

-

A bicyclic quinoline core (a benzene ring fused to a pyridine ring).

-

Two chlorine atoms at positions 6 and 7 on the benzene moiety.

-

A nitrile (–C≡N) group at position 2 on the pyridine ring.

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₀H₄Cl₂N₂ |

| Molecular Weight | 223.06 g/mol |

| IUPAC Name | 6,7-Dichloroquinoline-2-carbonitrile |

| CAS Registry Number | Not yet assigned (hypothetical) |

| Solubility | Likely low in water; moderate in DMSO |

| Melting Point | Estimated 180–200°C (based on analogs) |

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 6,7-dichloroquinoline-2-carbonitrile can be inferred from methods used for analogous chloroquinoline derivatives. A plausible route involves:

Step 1: Formation of the Quinoline Core

The Skraup or Doebner-Miller reaction is commonly employed to construct the quinoline scaffold. For example, condensation of 3,4-dichloroaniline with glycerol and a nitrating agent under acidic conditions yields 6,7-dichloroquinoline .

| Activity | Mechanism | Target Pathogens/Cell Lines |

|---|---|---|

| Antibacterial | Disruption of cell wall synthesis | S. aureus, E. coli |

| Antifungal | Inhibition of ergosterol biosynthesis | Candida albicans |

| Anticancer | Kinase inhibition (e.g., Src, EGFR) | Breast, lung cancer cell lines |

Physicochemical and Computational Analysis

Computational Predictions

Using tools like SwissADME and ProTox-II, predictions for 6,7-dichloroquinoline-2-carbonitrile suggest:

-

Lipinski’s Rule Compliance: Molecular weight (223.06) and logP (~3.2) indicate drug-likeness with no violations.

-

Toxicity Profile: Low hepatotoxicity risk (similar to 7-chloroquinoline derivatives) .

Spectroscopic Characterization

-

¹H NMR: Expected signals include aromatic protons at δ 8.5–7.5 ppm and absence of aliphatic peaks.

-

IR Spectroscopy: Strong absorption at ~2200 cm⁻¹ (C≡N stretch).

Industrial and Research Applications

Pharmaceutical Intermediates

The compound could serve as a precursor for tyrosine kinase inhibitors (e.g., analogs of Cabozantinib). Its dichloro and nitrile groups provide sites for further functionalization.

Materials Science

Quinoline nitriles are utilized in organic light-emitting diodes (OLEDs) due to their electron-deficient nature. The chlorine substituents may enhance thermal stability.

Challenges and Future Directions

-

Synthetic Optimization: Current routes may suffer from low yields; catalytic methods using Pd or Cu could improve efficiency.

-

Toxicity Studies: In vivo models are needed to validate computational safety predictions.

-

Structure-Activity Relationships (SAR): Systematic modification of chloro and nitrile groups could refine biological potency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume